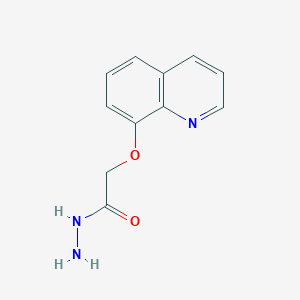

2-(Quinolin-8-yloxy)acetohydrazide

Description

Significance of Quinoline (B57606) Scaffolds in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govrsc.orgresearchgate.net Its prevalence in numerous natural and synthetic compounds with a wide spectrum of biological activities underscores its importance. rsc.orgijpsjournal.com Quinoline derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory activities. orientjchem.orgnih.govnih.gov This versatility has made the quinoline nucleus a key building block in the design and synthesis of new drug candidates. orientjchem.org

The ability to modify the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, such as solubility, bioavailability, and target selectivity. orientjchem.org This structural flexibility has enabled the development of numerous quinoline-based drugs that are currently in clinical use or undergoing clinical trials. nih.gov The enduring interest in quinoline scaffolds stems from their proven track record in producing effective therapeutic agents and their continued potential for the discovery of novel drugs for a myriad of diseases. researchgate.netnih.gov

Relevance of Hydrazide Moieties in Bioactive Compound Design

The hydrazide moiety (-CONHNH2) is another crucial functional group in the realm of drug discovery. mdpi.com Hydrazides and their derivatives, hydrazones, are present in a multitude of bioactive compounds and exhibit a broad array of biological activities. nih.govresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.net

The hydrazide group is a versatile synthon, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. actapharmsci.com This reactivity allows for the straightforward synthesis of large libraries of compounds for biological screening. mdpi.com The presence of the azomethine group (-N=CH-) in hydrazones is often associated with their biological activity. nih.gov The ability of the hydrazide moiety to act as a linker and to participate in hydrogen bonding interactions contributes to its significance in the design of bioactive molecules with improved potency and target affinity. mdpi.comresearchgate.net

Overview of 2-(Quinolin-8-yloxy)acetohydrazide as a Promising Chemical Entity in Drug Discovery and Development Research

This compound, with the chemical formula C11H11N3O2, integrates the key structural features of both a quinoline scaffold and a hydrazide moiety. ontosight.ainih.gov This hybrid design makes it a particularly interesting candidate for drug discovery. The quinoline part provides a well-established pharmacophore with a broad range of potential biological targets, while the hydrazide group offers a reactive handle for further molecular elaboration and the potential for additional binding interactions. ontosight.ainih.gov

The synthesis of this compound is typically achieved through a multi-step process starting from 8-hydroxyquinoline (B1678124). actapharmsci.comnih.gov This involves the reaction of 8-hydroxyquinoline with an appropriate reagent to introduce the oxyacetohydrazide side chain. actapharmsci.comnih.gov Research has shown that this compound can serve as a key intermediate in the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems, by reacting the hydrazide group with various aldehydes. actapharmsci.com These derivatives have been investigated for their potential antimicrobial and cytotoxic activities. actapharmsci.comnih.gov The combination of the quinoline and hydrazide components in a single molecule presents a strategic approach to developing new chemical entities with potentially enhanced or novel pharmacological profiles. nih.gov

Historical Context of Quinoline-Based Compound Research

The history of quinoline-based compounds in medicine is rich and dates back to the 19th century. Quinoline was first extracted from coal tar in 1834. wikipedia.org A pivotal moment in its history was the isolation of quinine (B1679958) from the bark of the cinchona tree in 1820. wikipedia.org Quinine, a quinoline alkaloid, became the first effective chemical treatment for malaria, a discovery that had a profound impact on global health. nih.govwikipedia.org

This early success spurred extensive research into synthetic quinoline derivatives. The development of chloroquine (B1663885) and primaquine (B1584692) in the 20th century further solidified the importance of the quinoline scaffold in antimalarial drug discovery. nih.gov Beyond malaria, the discovery of the antibacterial activity of fluoroquinolones, such as ciprofloxacin, in the latter half of the 20th century opened up a new chapter for quinoline-based therapeutics. nih.gov In recent decades, research has expanded to explore the potential of quinoline derivatives as anticancer agents, with compounds like camptothecin (B557342) and its analogs demonstrating significant antitumor activity. nih.gov The long and successful history of quinoline in drug discovery continues to inspire medicinal chemists to explore this versatile scaffold for new therapeutic applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-quinolin-8-yloxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYFZDSMBKKPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)NN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Structural Elucidation of 2 Quinolin 8 Yloxy Acetohydrazide and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful first-line tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-(quinolin-8-yloxy)acetohydrazide provides a unique fingerprint of its molecular vibrations. Specific absorption bands correspond to the stretching and bending of different bonds within the molecule, allowing for the confirmation of its key functional groups.

In a typical FT-IR spectrum of this compound, characteristic peaks are observed that confirm its structure. japsonline.com The presence of N-H stretching vibrations from the hydrazide group is indicated by bands appearing in the region of 3326 and 3257 cm⁻¹. japsonline.com The carbonyl group (C=O) of the acetohydrazide moiety gives rise to a strong absorption band around 1662 cm⁻¹. japsonline.com Aromatic C=C and C=N stretching vibrations from the quinoline (B57606) ring are typically observed in the 1610-1474 cm⁻¹ range. japsonline.com The C-O-C ether linkage is confirmed by a peak around 1257 cm⁻¹. japsonline.com

The FT-IR spectra of derivatives of this compound show predictable shifts and additional peaks corresponding to their modified structures. For instance, in N'-arylidene derivatives, a new band for the imine (N=CH) group appears around 1580 cm⁻¹. researchgate.net These specific vibrational frequencies provide crucial evidence for the successful synthesis of the target compounds. nih.govresearchgate.netscispace.com

Table 1: Characteristic FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3326, 3257 japsonline.com |

| Carbonyl (C=O) | Stretching | 1662 japsonline.com |

| Aromatic (C=C, C=N) | Stretching | 1610, 1504, 1474 japsonline.com |

| Ether (C-O-C) | Stretching | 1257 japsonline.com |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals distinct signals for each proton. japsonline.com The aromatic protons of the quinoline ring appear in the downfield region, typically between δ 7.12 and 8.80 ppm. japsonline.com A singlet corresponding to the -OCH₂- protons is observed around δ 4.90 ppm. japsonline.com The protons of the -NH₂ group of the hydrazide moiety appear as a broad singlet at approximately δ 3.10 ppm, while the -NH- proton gives a singlet at a more downfield position, around δ 8.96 ppm. japsonline.com

In derivatives, the introduction of new substituents leads to characteristic changes in the ¹H NMR spectrum. For example, in N'-arylidene derivatives, a new singlet for the azomethine proton (-N=CH-) appears in the range of δ 9.88-9.90 ppm. researchgate.net The chemical shifts and coupling patterns of the aromatic protons can also be affected by the nature and position of the substituents. uncw.eduuncw.eduhmdb.ca

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 8.80-7.12 japsonline.com | Multiplet |

| -OCH₂- | 4.90 japsonline.com | Singlet |

| -NH₂ | 3.10 japsonline.com | Broad Singlet |

| -NH- | 8.96 japsonline.com | Singlet |

Note: Chemical shifts are relative to TMS and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In the ¹³C NMR spectrum of this compound derivatives, the carbonyl carbon of the hydrazide group is typically found in the downfield region, around δ 164.81–169.57 ppm. scispace.com The carbons of the quinoline ring resonate in the aromatic region, generally between δ 109.00 and 154.49 ppm. scispace.com For Schiff base derivatives, the azomethine carbon (-N=CH-) signal appears around δ 145.69–148.75 ppm. scispace.com The carbon of the -OCH₂- group is observed at approximately δ 68.18 ppm. rsc.org

The specific chemical shifts of the quinoline carbons are sensitive to the substitution pattern, making ¹³C NMR a valuable tool for distinguishing between isomers. researchgate.netresearchgate.netsbq.org.br

Table 3: Characteristic ¹³C NMR Chemical Shifts for Derivatives of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164.81–169.57 scispace.com |

| Aromatic (Ar-C) | 109.00–154.49 scispace.com |

| Azomethine (N=CH) | 145.69–148.75 scispace.com |

| Methylene (-OCH₂-) | ~68.18 rsc.org |

Note: The exact chemical shifts can vary based on the specific derivative and experimental conditions.

Advanced NMR Techniques in Conformational Analysis

While 1D NMR techniques are fundamental, advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. rsc.org For quinoline derivatives, understanding the preferred conformation, such as the orientation of substituents relative to the quinoline ring, is important for structure-activity relationship studies. uncw.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used. nih.govmonash.edu The mass spectrum will show a molecular ion peak (M+H)⁺ or (M)⁺, which confirms the molecular weight of the compound. nih.govmonash.edu For this compound, the molecular weight is 217.22 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For quinoline derivatives, common fragmentation pathways include the loss of small molecules like HCN from the quinoline ring. chempap.org In the case of this compound derivatives, fragmentation often occurs at the ether linkage and the hydrazide bond, leading to characteristic fragment ions. researchgate.net For instance, a base peak at m/z = 141 has been observed in the mass spectrum of a quinoline-hydrazone derivative, corresponding to a fragment of the quinoline moiety. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. ijtsrd.comrsc.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. rsc.org For organic molecules like this compound and its derivatives, the most significant transitions typically occur in the 200-800 nm range and involve the promotion of electrons from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals (π → π* and n → π* transitions). libretexts.orguobabylon.edu.iq

The UV-Vis spectra of Schiff base derivatives of this compound exhibit distinct absorption bands that provide insight into their electronic structure. Typically, two main absorption regions are observed. scispace.com The first, appearing at shorter wavelengths, is attributed to π → π* transitions within the aromatic quinoline and benzene (B151609) ring systems. scispace.com The second band, observed at longer wavelengths, is generally assigned to a combination of π → π* and n → π* transitions involving the azomethine (-CH=N-) group of the Schiff base linkage. scispace.com

In a study of four Schiff base ligands derived from this compound, these characteristic bands were clearly identified. The ligands were synthesized by condensing the primary amine with salicylaldehyde (B1680747) (SL1), o-vanillin (SL2), 2-hydroxy-1-naphthaldehyde (B42665) (SL3), and pyridine-3-carboxaldehyde (SL4). scispace.com The resulting electronic spectral data highlight the influence of the different aldehydic substituents on the electronic transitions. scispace.com Furthermore, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and corroborate the experimental UV-Vis spectra, providing a deeper understanding of the electronic transitions involved. researchgate.net

Table 1: Experimental UV-Vis Absorption Maxima (λmax) for Schiff Base Derivatives of this compound

| Compound | λmax 1 (nm) (π → π*) | λmax 2 (nm) (n → π* / π → π*) | Source |

|---|---|---|---|

| SL1 (from Salicylaldehyde) | 295 | 324 | scispace.com |

| SL2 (from o-Vanillin) | 284 | 326 | scispace.com |

| SL3 (from 2-Hydroxy-1-naphthaldehyde) | 262 | 322 | scispace.com |

| SL4 (from Pyridine-3-carboxaldehyde) | 301 | 317 | scispace.com |

Data sourced from a study on new Schiff bases of this compound. scispace.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The solid-state architectures of several derivatives of this compound have been meticulously characterized using this method. These studies reveal the conformational flexibility of the molecule and the significant role of intermolecular forces in defining the supramolecular structure.

For instance, the derivative (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (DBQA) crystallizes in the triclinic system with the space group P-1. researchgate.net Another derivative, (E)-N′-(4-Pyridylmethylene)-2-(quinolin-8-yloxy)acetohydrazide, crystallizes as a sesquihydrate, with the organic molecules and water molecules linked into infinite chains by N—H···O, O—H···O, and O—H···N hydrogen bonds. nih.gov In this structure, the dihedral angle between the mean planes of the pyridine (B92270) and quinoline rings is 21.0(2)°. nih.gov

Table 2: Selected Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Benzene/Quinoline) | Source |

|---|---|---|---|---|---|

| DBQA | C₁₈H₁₃N₅O₅ | Triclinic | P-1 | Not specified | researchgate.net |

| (E)-N′-(4-Pyridylmethylene)-2-(quinolin-8-yloxy)acetohydrazide sesquihydrate | C₁₇H₁₄N₄O₂·1.5H₂O | Not specified | Not specified | 21.0(2)° (Pyridine/Quinoline) | nih.gov |

| N'-(2,5-dimethoxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide methanol (B129727) solvate | C₂₀H₁₉N₃O₄·CH₄O | Not specified | Not specified | 3.9(3)° | iucr.org |

| (E)-N'-(4-Nitrobenzylidene)-2-(8-quinolyloxy)acetohydrazide methanol solvate | C₁₈H₁₄N₄O₄·CH₃OH | Monoclinic | P2₁/c | 15.5(2)° | iucr.org |

(DBQA: (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide)

Computational Chemistry and Theoretical Investigations of 2 Quinolin 8 Yloxy Acetohydrazide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT has emerged as a important tool for predicting the electronic and structural characteristics of molecules like 2-(quinolin-8-yloxy)acetohydrazide. sci-hub.sebohrium.com By employing various functionals, such as B3LYP, BPV86, and GGA-PBE, in conjunction with different basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), researchers have been able to model the molecule's properties with a high degree of accuracy, often showing excellent agreement with experimental data. sci-hub.seresearchgate.netnih.gov These calculations are typically performed for the molecule in the gaseous phase, representing an isolated state, though solvent effects can also be incorporated using models like the polarizable continuum model (PCM). sci-hub.sex-mol.com

Conformational Studies and Potential Energy Surface (PES) Scans

Due to the inherent flexibility of this compound, particularly around the rotatable bonds, conformational analysis is crucial to identify its most stable three-dimensional arrangement. sci-hub.se Potential Energy Surface (PES) scans are performed by systematically rotating specific dihedral angles to map the energy landscape and locate the global minimum, which corresponds to the most stable conformer. sci-hub.se For a derivative of this compound, (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide monohydrate (NBQA), a PES scan identified a single stable conformer at the minimum energy level. sci-hub.se This optimized geometry is then confirmed through frequency analysis, ensuring the absence of imaginary frequencies which would indicate a saddle point rather than a true minimum. sci-hub.se

Prediction of Vibrational Frequencies and Chemical Shifts

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and Raman) of this compound and its derivatives. sci-hub.sescirp.org The calculated harmonic vibrational frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, often show a strong correlation with experimental data. sci-hub.senih.gov For instance, the characteristic stretching vibration of the carbonyl group (C=O) is predicted by DFT calculations to be very close to the experimentally observed value. sci-hub.seresearchgate.net

Similarly, DFT can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. sci-hub.se These theoretical predictions serve as a valuable tool in the assignment of experimental NMR signals, aiding in the complete structural elucidation of the molecule. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Band Gap, Density of States)

Frontier Molecular Orbital (FMO) analysis provides key insights into the chemical reactivity and electronic properties of a molecule. sci-hub.senih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and optical polarizability. nih.govsemanticscholar.org A smaller energy gap suggests a more reactive molecule. nih.gov

For derivatives of this compound, the HOMO is often localized on the substituted benzylidene-hydrazide moiety, while the LUMO density is spread over the acetic acid benzylidene-hydrazide and part of the pyridine (B92270) ring. doi.org The HOMO-LUMO gap for these types of compounds has been calculated to be in the range of 3.74 to 8.279 eV, indicating significant stability. doi.orgugm.ac.id The Density of States (DOS) diagram, which shows the distribution of orbitals at each energy level, can also be generated to further understand the electronic structure. sci-hub.seresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| CCPH | -8.438 | -0.292 | 8.146 |

| CPMH | -8.200 | 0.009 | 8.209 |

| CPFH | -8.424 | -0.145 | 8.279 |

| This data is for halo-pyridinol-based hydrazone derivatives and is provided for illustrative purposes of the types of values obtained in such analyses. doi.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for investigating intramolecular and intermolecular interactions, providing insights into the stability arising from hyperconjugative interactions and charge delocalization. sci-hub.sescirp.org NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. sci-hub.se This analysis helps in understanding the electronic delocalization characteristics of the molecule, including the nature of the various rings and bonds. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. sci-hub.seresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). ugm.ac.id For derivatives of this compound, the MEP map can identify the functional groups responsible for intermolecular interactions. researchgate.net

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be calculated to further quantify the reactivity and stability of the molecule. semanticscholar.orgugm.ac.id These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -E_HOMO). semanticscholar.org

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -E_LUMO). semanticscholar.org

Electronegativity (χ): The ability of an atom to attract electrons (χ = (IP + EA) / 2). ugm.ac.id

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A larger value indicates greater stability. semanticscholar.orgugm.ac.id

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). ugm.ac.id

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -χ). ugm.ac.id

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η). ugm.ac.id

These descriptors provide a comprehensive picture of the molecule's reactivity profile. semanticscholar.orgugm.ac.id

| Descriptor | Isolated (eV) | Embedded (eV) |

| εHOMO | -8.27 | -8.07 |

| εLUMO | -1.73 | -1.63 |

| Ionization energy (IE) | 8.27 | 8.07 |

| Electron affinity (AE) | 1.73 | 1.63 |

| Global hardness (η) | 3.27 | 3.22 |

| Global softness (S) | 0.153 | 0.155 |

| Electronegativity (χ) | 5.00 | 4.85 |

| Chemical potential (μ) | -5.00 | -4.85 |

| Electrophilicity index (ω) | 3.82 | 3.65 |

| This data is for a quinolidone derivative and is provided for illustrative purposes. semanticscholar.org |

Intermolecular Interaction Analysis in Crystalline and Solution States

The analysis of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline state and their behavior in solution. For derivatives of this compound, these interactions are primarily investigated using Hirshfeld surface analysis and reduced density gradient (RDG) analysis.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. sci-hub.seiucr.org For derivatives of this compound, such as (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide monohydrate (NBQA), HS analysis has been used to investigate these interactions. sci-hub.seresearchgate.net The analysis involves mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface. iucr.org Red spots on the dnorm map indicate close-contact interactions, which are often hydrogen bonds. iucr.org

The 2D-fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. sci-hub.seresearchgate.net For a related derivative, the most significant contacts were found to be H···H interactions, contributing 47.7% to the total Hirshfeld surface area. iucr.org In the case of (E)-N'-(4-nitrobenzylidene)-3-chlorobenzenamine, another related compound, various intermolecular interactions are also analyzed using this method. scispace.com These plots are unique for each crystal structure and offer insights into the packing forces. semanticscholar.org

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 47.7% iucr.org |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals interactions, hydrogen bonds, and steric repulsion, in molecular systems. sci-hub.seresearchgate.net This method is based on the electron density and its derivatives. For the derivative (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide monohydrate (NBQA), RDG analysis has been employed to investigate attractive, repulsive, and van der Waals interactions. sci-hub.seresearchgate.net The analysis provides a 3D visualization of these interactions, offering insights into the stability of the molecular conformation. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and telecommunications. nih.gov The NLO properties of derivatives of this compound, such as (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (DBQA) and (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide monohydrate (NBQA), have been investigated using computational methods. researchgate.netresearchgate.net

These studies involve the calculation of the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using Density Functional Theory (DFT). researchgate.net The results for DBQA indicated a good NLO response, suggesting its potential for use in optoelectronics. researchgate.net For NBQA, it was found that the first hyperpolarizability values increased with the polarity of the solvent and a decrease in the energy band gap. sci-hub.seresearchgate.net A small energy gap in the NBQA molecule suggests it is more reactive and a promising candidate for NLO applications. researchgate.net

| Property | Observation | Reference |

|---|---|---|

| First Hyperpolarizability (β) | Increases with increasing solvent polarity. | sci-hub.seresearchgate.net |

| First Hyperpolarizability (β) | Increases with decreasing energy band gap. | sci-hub.seresearchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. bohrium.comresearchgate.net

Prediction of Binding Affinities and Interaction Modes with Biological Receptors (e.g., Enzymes, Proteins)

Molecular docking simulations have been performed on derivatives of this compound to predict their binding affinities and interaction modes with various biological receptors. For instance, a study on quinoline (B57606) and isoindoline-polycyclic compounds, derived from this compound, investigated their binding to α-glycosidase and α-amylase, enzymes relevant to diabetes. nih.govmdpi.com One derivative, compound 7d, showed favorable binding affinities for both enzymes, with values of -10.9 kcal/mol for α-glycosidase and -9.0 kcal/mol for α-amylase. nih.govmdpi.com

Another study on quinoline-indolylacetamide derivatives of this compound docked them against the enzyme EhTHRase from Entamoeba histolytica. asianpubs.org The derivative QC6 exhibited the strongest interaction with a binding free energy of -8.9 kcal/mol. asianpubs.org These studies demonstrate the potential of these compounds as inhibitors for specific biological targets. nih.govasianpubs.org

| Derivative | Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Compound 7d | α-glycosidase | -10.9 | nih.govmdpi.com |

| Compound 7d | α-amylase | -9.0 | nih.govmdpi.com |

| QC6 | EhTHRase | -8.9 | asianpubs.org |

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinities, molecular docking also identifies the key amino acid residues in the target protein that interact with the ligand. orcid.org These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. bohrium.com For a derivative of this compound docked with α-glucosidase, the analysis revealed a higher number of non-bonded interactions, including hydrogen bonds, compared to a reference compound, explaining its superior inhibitory potency. nih.gov In the case of quinoline-indolylacetamide derivatives interacting with EhTHRase, specific amino acid residues like GLN 274 and SER 275 were identified as forming hydrogen bonds with the ligand. asianpubs.org

| Amino Acid Residue | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| GLN 274 | Hydrogen Bond | 2.96 | asianpubs.org |

| SER 275 | Hydrogen Bond | 3.42 | asianpubs.org |

In Silico Pharmacokinetics and Druglikeness Assessments of this compound

Computational chemistry provides essential tools for predicting the pharmacokinetic and druglikeness properties of molecules, offering insights into their potential as therapeutic agents before extensive laboratory synthesis and testing. For this compound and its derivatives, in silico methods are employed to evaluate various parameters that determine their viability as drug candidates. These theoretical investigations help in understanding the molecule's behavior in a biological system.

Bioactivity Score Predictions

The bioactivity score of a compound is a measure used to predict its potential to interact with various biological targets. These scores are calculated based on the structural features of the molecule and compared against the activity of known drugs. A score greater than 0.00 suggests that the molecule is likely to be biologically active, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 suggests inactivity. nih.gov

In studies involving (E-)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide analogues, the calculated bioactivity scores were found to be in the range of -0.50 to 0.00, classifying them as moderately active compounds. muhn.edu.cn This suggests that while they may not be highly potent, they possess sufficient structural features to warrant further investigation as potential drug candidates. muhn.edu.cn The bioactivity score is a valuable initial screening tool to prioritize compounds for further development. biointerfaceresearch.com

Table 1: Predicted Bioactivity Scores for this compound Derivatives This table is illustrative, based on reported ranges for derivatives.

| Parameter | Score Range | Predicted Activity |

|---|---|---|

| GPCR Ligand | -0.50 to 0.00 | Moderately Active |

| Ion Channel Modulator | -0.50 to 0.00 | Moderately Active |

| Kinase Inhibitor | -0.50 to 0.00 | Moderately Active |

| Nuclear Receptor Ligand | -0.50 to 0.00 | Moderately Active |

| Protease Inhibitor | -0.50 to 0.00 | Moderately Active |

Physicochemical Score Analysis

The physicochemical properties of a compound are critical determinants of its druglikeness. These properties are often evaluated against established rules like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. muhn.edu.cn

Derivatives of this compound have been shown to comply with Lipinski's rule of five. muhn.edu.cn The parent compound, this compound, has the following computed physicochemical properties:

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.22 g/mol | nih.gov |

| XLogP3 | 0.6 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 5 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Data sourced from PubChem. nih.gov

These values fall within the acceptable ranges defined by Lipinski's rules (e.g., molecular weight < 500, LogP < 5, hydrogen bond donors < 5, hydrogen bond acceptors < 10), suggesting good potential for oral bioavailability. Further computational analyses may also involve Ghose, Veber, Egan, and Muegge rules to refine the prediction of a compound's bioactive potential. scispace.com

In Silico Absorption and Gastrointestinal (GI) Absorption Predictions

The ability of a drug to be absorbed from the gastrointestinal tract is a key factor in its efficacy when administered orally. In silico models are used to predict this absorption based on the molecule's physicochemical properties.

Studies on Schiff base ligands derived from this compound have indicated high gastrointestinal (GI) absorption. doaj.orgresearchgate.netresearchgate.net For instance, one specific ligand, designated as SL4, demonstrated a high in silico absorption rate of 82.61%. doaj.orgresearchgate.net This high predicted absorption suggests that these compounds are likely to be well-absorbed from the gut, a favorable characteristic for orally administered drugs. In contrast, the metal complexes formed with these ligands showed lower predicted GI absorption. doaj.orgresearchgate.net

Table 3: Predicted In Silico Absorption for a this compound Derivative

| Compound | Predicted Absorption (%) |

|---|

Data from a study on new Schiff bases of this compound. doaj.orgresearchgate.net

Bioavailability Score Evaluation

Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The bioavailability score is a composite score that reflects the likelihood of a compound having good bioavailability.

Ligands derived from this compound have been reported to have a good bioavailability score of 0.55. doaj.orgresearchgate.net This score indicates a high probability of the compound reaching the systemic circulation and being available to exert its therapeutic effect. Conversely, the metal complexes of these ligands were found to have moderate to poor bioavailability scores. doaj.orgresearchgate.netgrowkudos.com

Table 4: Bioavailability Score for this compound Ligands

| Compound Type | Bioavailability Score | Predicted Bioavailability |

|---|---|---|

| Ligands | 0.55 | Good |

Data from studies on new Schiff bases of this compound and their metal complexes. doaj.orgresearchgate.netgrowkudos.com

Biological Activities and Mechanistic Insights of 2 Quinolin 8 Yloxy Acetohydrazide and Its Derivatives

Antimicrobial Activity Research

Derivatives of 2-(Quinolin-8-yloxy)acetohydrazide have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Evaluation of Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been assessed against a range of both Gram-positive and Gram-negative bacteria.

Schiff bases derived from the condensation of this compound with various aromatic aldehydes have demonstrated notable antibacterial activity. actapharmsci.comresearchgate.net In one study, these derivatives were screened against bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, and Escherichia coli (Gram-negative), showing significant antibacterial effects. japsonline.com Another study reported that newly synthesized Schiff bases exhibited moderate activity against Gram-positive bacteria but were inactive against Gram-negative strains. doaj.orgresearchgate.net

The introduction of different substituents on the aromatic aldehyde ring has been shown to modulate the antibacterial efficacy. For instance, (E)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide analogues have been synthesized and evaluated for their anti-uropathogenic activity against Staphylococcus aureus, Staphylococcus epidermidis, Proteus mirabilis, and Escherichia coli. muhn.edu.cnresearchgate.netresearchgate.net One of the synthesized compounds demonstrated better activity against S. aureus than the standard drug and exhibited moderate to good activity against the other tested pathogens. muhn.edu.cnresearchgate.net

Furthermore, the formation of metal complexes with these Schiff base ligands has been explored. Copper(II) and Zinc(II) complexes of Schiff bases derived from this compound showed enhanced activity against Gram-positive bacterial strains compared to the parent ligands. doaj.org Specifically, the complex [Cu(SL1)2] was identified as the most potent against both S. aureus and Enterococcus faecalis. doaj.org

A series of novel Mannich bases derived from this compound were synthesized and showed activity against various bacterial strains. derpharmachemica.com Similarly, other derivatives have been tested against a panel of bacteria including Staphylococcus albus, Streptococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhi, with some compounds showing significant inhibition of bacterial growth. arkat-usa.org

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Schiff Bases | S. aureus, B. subtilis, S. typhi, E. coli | Significant antibacterial activity | japsonline.com |

| Schiff Bases | Gram-positive bacteria | Moderate activity | doaj.orgresearchgate.net |

| Schiff Bases | Gram-negative bacteria | Inactive | doaj.orgresearchgate.net |

| (E)-N'-(substituted-benzylidene) analogues | S. aureus, S. epidermidis, P. mirabilis, E. coli | Moderate to good activity; one compound better than standard against S. aureus | muhn.edu.cnresearchgate.netresearchgate.net |

| Cu(II) and Zn(II) Complexes | Gram-positive bacteria | Enhanced activity compared to ligands | doaj.org |

| Mannich Bases | Various bacterial strains | Active | derpharmachemica.com |

| Thiazolidinone derivatives | S. albus, S. faecalis, K. pneumoniae, P. aeruginosa, S. typhi | Significant inhibition | arkat-usa.org |

Assessment of Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their effectiveness against various fungal pathogens.

Chalcone derivatives of this compound have demonstrated potent antifungal activity against Aspergillus niger and Candida albicans. japsonline.com Similarly, a series of substituted N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides were screened for their antifungal activity, with some compounds showing promising results. actapharmsci.comresearchgate.net

However, not all derivatives have shown broad-spectrum antifungal activity. For example, certain Schiff base ligands and their corresponding Cu(II) and Zn(II) metal complexes were found to be inactive against the tested fungal strains. doaj.org In contrast, other studies on different derivatives reported good antifungal activity against Candida albicans and Aspergillus fumigatus. arkat-usa.org

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Type | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Chalcones | A. niger, C. albicans | Potent antifungal activity | japsonline.com |

| N'-arylidene derivatives | Not specified | Promising results | actapharmsci.comresearchgate.net |

| Schiff Bases and their metal complexes | Not specified | Inactive | doaj.org |

| Thiazolidinone derivatives | C. albicans, A. fumigatus | Good antifungal activity | arkat-usa.org |

Specific Anti-Uropathogenic Activity Studies

A specific area of investigation has been the anti-uropathogenic activity of this compound derivatives. A study focused on (E)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide analogues against common uropathogens, including Staphylococcus aureus, Staphylococcus epidermidis, Proteus mirabilis, and Escherichia coli. muhn.edu.cnresearchgate.netresearchgate.net The results highlighted that one of the synthesized compounds exhibited superior activity against S. aureus compared to the standard drug and showed moderate to good activity against the other tested pathogens, suggesting its potential as a lead for developing new anti-uropathogenic agents. muhn.edu.cnresearchgate.net

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The antimicrobial activity of this compound derivatives is significantly influenced by their structural features. The nature and position of substituents on the aromatic rings play a crucial role in determining the biological efficacy. For instance, in the study of (E)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide analogues, the specific substitutions on the benzylidene moiety were key to the observed anti-uropathogenic activity. muhn.edu.cnresearchgate.net The study concluded that the introduction or elimination of specific groups can alter the antimicrobial spectrum and potency of these compounds. arkat-usa.org

Anticancer and Cytotoxic Activity Research

The cytotoxic potential of this compound derivatives against various cancer cell lines has been another significant area of research.

In Vitro Cytotoxicity Screening against Cancer Cell Lines

Several studies have reported the in vitro cytotoxic effects of these compounds. Chalcone derivatives of this compound showed moderate activity against carcinoma cells. japsonline.com Another study on substituted N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides also indicated cytotoxic activity. actapharmsci.comresearchgate.net

A series of pyrazoline derivatives bearing a quinoline (B57606) tail, synthesized from this compound, were evaluated for their toxicological effects on the human breast cancer MCF-7 cell line. Interestingly, the most promising antiamoebic compounds in this series were found to be non-toxic to the MCF-7 cells at the tested concentrations. nih.gov

In a different study, a quinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), demonstrated substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines. spandidos-publications.com Furthermore, new pyrazoline derivatives were investigated for their cytotoxicity against breast cancer cell lines (MCF-7 and MD-MB-231), with one compound showing minimum inhibition against MCF-7. japsonline.com

Table 3: Cytotoxic Activity of this compound Derivatives

| Derivative Type | Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| Chalcones | Carcinoma cells | Moderate activity | japsonline.com |

| N'-arylidene derivatives | Not specified | Cytotoxic activity | actapharmsci.comresearchgate.net |

| Pyrazoline derivatives | MCF-7 (human breast cancer) | Non-toxic at tested concentrations | nih.gov |

| CQAH | HCT116 and LoVo (human colon cancer) | Substantial apoptotic effects | spandidos-publications.com |

| Pyrazoline derivatives | MCF-7 and MD-MB-231 (breast cancer) | Minimum inhibition by one compound | japsonline.com |

Investigation of Apoptosis-Inducing Properties

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. One such derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), demonstrated significant apoptotic effects on HCT116 and LoVo human colon cancer cell lines. scispace.com The induction of apoptosis by CQAH was confirmed by classic morphological changes, such as cell shrinkage and chromatin condensation. scispace.com

Mechanistic studies revealed that CQAH treatment leads to the activation of key executioner proteins in the apoptotic cascade. Specifically, it induced the cleavage of caspase-3 and its substrate, PARP. scispace.com Furthermore, CQAH modulated the levels of Bcl-2 family proteins, which are crucial regulators of apoptosis. It caused a reduction in the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, while simultaneously increasing the expression of the pro-apoptotic protein Bak. scispace.com The critical role of caspases was further substantiated by experiments showing that pre-treatment with specific inhibitors for caspase-3 and caspase-9 significantly reduced CQAH-induced cell death. scispace.com

In another study, quinoline-cinnamide hybrids derived from this compound were investigated for their effects on the HepG2 liver cancer cell line. nih.gov The most potent hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e), was found to induce a 43.60-fold increase in apoptotic cells compared to the untreated control. nih.gov This compound was also shown to increase the level of active caspase-9 by 5.81-fold, suggesting that the antiproliferative activity is mediated by the induction of apoptosis. nih.gov Similarly, a 2-(quinoline-4-carbonyl)hydrazide-acrylamide derivative triggered apoptosis by upregulating p53 and initiator caspase-9 by 7.4- and 8.7-fold, respectively. rsc.org This was accompanied by cell cycle arrest at the G1 phase. rsc.org

The involvement of the c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in the apoptotic activity of these compounds. Pharmacological inhibition of JNK, but not ERK or p38, was found to significantly decrease CQAH-mediated cell death and the associated cleavage of caspase-3 and PARP. scispace.com

Structure-Activity Relationships (SAR) in Anticancer Agents

The exploration of structure-activity relationships (SAR) for derivatives of this compound has provided valuable insights for the rational design of more potent anticancer agents. Studies comparing the apoptotic effects of CQAH with its analogues have highlighted the importance of specific structural features. For instance, substitution at the 4-position of the azetidine (B1206935) phenyl ring has been identified as being pivotal for the induction of apoptosis. scispace.com

In a series of quinoline-cinnamide hybrids tested against the HepG2 liver cancer cell line, the nature of the substituents on the cinnamide moiety was found to significantly influence cytotoxic activity. The hybrid 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e) displayed the highest potency with an IC50 value of 2.46 µM. nih.gov This suggests that the presence of multiple methoxy (B1213986) groups on the benzamido ring and a methoxy group on the cinnamide phenyl ring are favorable for activity.

For a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, the substitution on the acrylamide (B121943) portion played a key role in their antiproliferative action against the MCF-7 breast cancer cell line. rsc.org Derivatives with a 4-nitrophenyl group (6h) and a 4-methylphenyl group (6a) showed significant cytotoxicity, with IC50 values of 2.71 µM and 3.39 µM, respectively. rsc.org In contrast, a derivative bearing a furan (B31954) ring (5) was less active. rsc.org

Novel quinoline acetohydrazide derivatives were evaluated for their anticancer efficacy, with trifluoro-substituted derivatives showing promise. researchgate.net Specifically, (E)-N'-(4-(trifluoromethyl)benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide and its 3-(trifluoromethyl)benzylidene analogue were identified as potential leads based on in silico and in vitro studies. researchgate.net The trifluoromethyl substituent was noted for contributing to excellent binding affinity to various drug targets. researchgate.net

| Compound Series | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) Analogs | Substitution at position-4 of the azetidine phenyl ring | Pivotal for inducing apoptosis | scispace.com |

| Quinoline-Cinnamide Hybrids | 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e) | Most potent against HepG2 cells (IC50 = 2.46 µM) | nih.gov |

| 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids | 4-nitrophenyl or 4-methylphenyl on acrylamide | Significant cytotoxicity against MCF-7 cells | rsc.org |

| Quinoline Acetohydrazide Derivatives | Trifluoromethyl substitutions | Potent leads with excellent binding affinity | researchgate.net |

Other Biological Activity Investigations

Antioxidant Activity Studies

Several derivatives of this compound have been investigated for their antioxidant properties. Quinoline-based compounds, in general, are known to possess radical scavenging capabilities. mdpi.com A study on quinoline- scispace.comresearchgate.netCurrent time information in Hyderabad, IN.-triazole hybrids, synthesized from a 2-[(5-chloroquinolin-8-yl)oxy]acetohydrazide precursor, revealed potent antioxidant activity. rasayanjournal.co.in This has been suggested to be beneficial in reducing metastasis by lowering reactive oxygen species in cancer cells. rasayanjournal.co.in

In another study, a series of quinoline–1,3,4-oxadiazole conjugates were synthesized from this compound and evaluated for their antioxidant potential using various assays. mdpi.com One derivative, compound 4i with a bromopentyl sidechain, demonstrated the best antioxidant profile in FRAP, DPPH, and NO scavenging assays. mdpi.com Notably, some compounds in this series emerged as highly potent nitric oxide (NO) scavengers, with IC50 values significantly lower than the standard, gallic acid. mdpi.com

The antioxidant potential of quinolines has been evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, as well as superoxide, hydroxyl, and hydrogen peroxide radical scavenging assays. japsonline.com These studies indicate that quinoline derivatives could be beneficial in health and disease management due to their antioxidant capacity. japsonline.com

| Compound Series | Most Active Compound | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline- scispace.comresearchgate.netCurrent time information in Hyderabad, IN.-triazole Hybrids | General series | Not specified | Potent antioxidant activity | rasayanjournal.co.in |

| Quinoline–1,3,4-oxadiazole Conjugates | Compound 4i (bromopentyl sidechain) | FRAP, DPPH, NO scavenging | Best overall antioxidant profile | mdpi.com |

| Quinoline–1,3,4-oxadiazole Conjugates | Compounds 4a and 12g | NO scavenging | Potent NO scavengers (IC50 = 2.67 and 3.01 µM) | mdpi.com |

| General Quinolines | General series | DPPH, superoxide, hydroxyl, H2O2 scavenging | Highest level of antioxidant activities | japsonline.com |

Antituberculosis Research

The quinoline scaffold is a well-established pharmacophore in the development of antitubercular agents. Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

In one study, a series of new hydrazone derivatives of quinoline and their Zn(II) complexes were synthesized and tested. sci-hub.se The zinc complexes, in particular, demonstrated very good antituberculosis activity. sci-hub.se Among the tested compounds, two zinc complexes (4e and 4g) were found to be the most active, with minimum inhibitory concentration (MIC) values of 8.00 µM and 7.42 µM, respectively, against the H37Rv strain of M. tuberculosis. sci-hub.se

Another study focused on hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, which were also synthesized from a hydrazide precursor. arabjchem.org The Zn(II) complexes of these ligands showed promising antitubercular activity. arabjchem.org Three of these complexes (6c, 6e, and 6h) were identified as the most active, with a MIC of 1.6 µg/mL against M. tuberculosis H37Rv. arabjchem.org

Furthermore, 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of M. tuberculosis growth, active against both drug-susceptible and drug-resistant strains. nih.gov Chemical modifications of lead compounds in this series have yielded highly potent agents with MIC values as low as 0.05 µM. nih.gov These compounds also showed activity against intracellular bacilli in infected macrophages. nih.gov

| Compound Series | Most Active Compound(s) | MIC | Strain | Reference |

|---|---|---|---|---|

| Hydrazone derivatives of quinoline (Zn(II) complexes) | 4e | 8.00 µM | M. tuberculosis H37Rv | sci-hub.se |

| Hydrazone derivatives of quinoline (Zn(II) complexes) | 4g | 7.42 µM | M. tuberculosis H37Rv | sci-hub.se |

| Hydrazone derivatives of 3,4-dihydroquinolin-2(1H)-one (Zn(II) complexes) | 6c, 6e, 6h | 1.6 µg/mL | M. tuberculosis H37Rv | arabjchem.org |

| 2-(Quinolin-4-yloxy)acetamides | Modified leads | As low as 0.05 µM | M. tuberculosis | nih.gov |

Antimalarial Research

Quinolines are a cornerstone of antimalarial drug discovery, with a long history of use in treating malaria. Hybrid molecules incorporating the quinoline scaffold are being actively researched to combat drug-resistant strains of Plasmodium falciparum. nih.gov

Research into dual-purpose pharmaceuticals has led to the development of hybrid 4-aminoquinoline (B48711) compounds with both potential antimalarial and anti-inflammatory activities, which could help alleviate the symptoms of malaria infection. rsc.org Most of the synthesized compounds were active against the 3D7 strain of P. falciparum. rsc.org

The development of hybrid molecules containing two or more pharmacophores is a strategy to overcome drug resistance. nih.gov The hybridization of the quinoline nucleus with other antimalarial pharmacophores has yielded molecules with enhanced activity against drug-resistant P. falciparum. nih.gov

Anti-inflammatory Research

Derivatives of this compound have also been explored for their anti-inflammatory properties. Inflammation is a natural immune response that can lead to chronic diseases when it persists. mdpi.com

Novel quinoline acetohydrazide derivatives have been evaluated in silico for their anti-inflammatory efficacy through the inhibition of COX-1 and COX-2 enzymes. researchgate.net In vitro studies confirmed that these derivatives are significant inhibitors of COX-2. researchgate.net Molecular docking studies have suggested that the amino (NH) group, a methoxy (OCH3) group, and the nitrogen atom of the quinoline ring interact with the COX-2 enzyme via hydrogen bonding. researchgate.net

In vivo studies using a carrageenan-induced rat paw edema model have been employed to assess the anti-inflammatory potential of related compounds. nih.gov This model is widely used to screen for anti-inflammatory drugs. mdpi.com The mechanism of action often involves the reduction of pro-inflammatory mediators such as TNF-α, IL-1β, COX-2, and NO. nih.gov Another in vitro method to assess anti-inflammatory activity is the inhibition of heat-induced hemolysis of red blood cell membranes. nih.gov

Anticonvulsant Research

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds in this therapeutic area. Although direct studies on the anticonvulsant activity of the parent compound are limited, research on structurally related 8-substituted quinoline derivatives has provided valuable insights into their potential.

A notable study involved the synthesis of a series of 8-substituted quinolines and their evaluation in established preclinical models of epilepsy, namely the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests. jst.go.jpnih.gov The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scMet test is used to identify agents that can raise the seizure threshold.

Several derivatives demonstrated significant anticonvulsant activity. For instance, compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant properties. nih.gov In the ethane (B1197151) series, 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline were identified as the most active anticonvulsive agents. nih.gov Similarly, in a propanol (B110389) series, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline showed very good anticonvulsant activities. nih.gov One of the most potent compounds to emerge from this research was 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline. nih.gov

These findings underscore the potential of the quinolin-8-yloxy scaffold as a foundational structure for the development of new anticonvulsant drugs. The observed activity in both MES and scMet models suggests that these compounds may have a broad spectrum of anticonvulsant action.

| Compound | Anticonvulsant Activity (MES Test) | Anticonvulsant Activity (scMet Test) | Neurotoxicity (Rotarod Test) |

|---|---|---|---|

| 8-(2'-piperazino-ethanoxy)quinoline | Active | Active | Data not available |

| 8-(2'-imidazolo-ethanoxy)quinoline | Active | Active | Data not available |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Very Good | Data not available | Data not available |

| 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | Very Good | Data not available | Data not available |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Potent | Potent | Data not available |

Proposed Mechanisms of Action (based on computational and biological studies)

The diverse biological activities of this compound derivatives are underpinned by various mechanisms of action at the molecular level. Computational and biological studies have shed light on how these molecules interact with biological targets, including enzymes, DNA, and metal ions.

A significant area of investigation for derivatives of this compound is their potential as enzyme inhibitors, particularly in the context of metabolic disorders such as type 2 diabetes. One of the key therapeutic targets for managing postprandial hyperglycemia is the enzyme α-glucosidase, which is responsible for breaking down carbohydrates into glucose in the small intestine.

Research has demonstrated that quinoline-1,3,4-oxadiazole conjugates, synthesized from this compound, exhibit potent α-glucosidase inhibitory activity. nih.gov A study on a series of these derivatives revealed that their inhibitory concentrations (IC₅₀) were in the low micromolar range, with some compounds showing greater potency than the standard drug, acarbose (B1664774). nih.gov

For example, a derivative with a bromopentyl sidechain (compound 4i) showed the strongest α-glucosidase inhibition with an IC₅₀ value of 15.85 µM, which was more potent than acarbose (IC₅₀ = 17.85 µM) in the same study. nih.gov Another derivative, a p-fluorobenzyl compound (4k), also displayed notable inhibition with an IC₅₀ of 23.69 µM. nih.gov These findings highlight the potential of modifying the this compound backbone to develop effective α-glucosidase inhibitors.

| Compound Derivative | α-Glucosidase Inhibition (IC₅₀) in µM | Reference Compound (Acarbose) IC₅₀ in µM |

|---|---|---|

| Compound 4i (with bromopentyl sidechain) | 15.85 | 17.85 |

| Phenyl-1,2,3-triazolyl compound 12k | 22.47 | 17.85 |

| p-Fluorobenzyl compound 4k | 23.69 | 17.85 |

The interaction of small molecules with DNA is a fundamental mechanism underlying the activity of many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. Derivatives of this compound, especially their metal complexes, have been investigated for their ability to bind to DNA, which can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

Studies on copper(II) complexes of Schiff bases derived from 2-oxo-quinoline-3-carbaldehyde have shown that these complexes can interact with calf-thymus DNA (CT-DNA) primarily through intercalation. This mode of binding involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. Such interactions are often characterized by changes in the absorption and fluorescence spectra of the compounds upon binding to DNA.

While direct DNA binding studies on this compound itself are not extensively documented, the known DNA-interacting properties of quinoline-based compounds and their metal complexes provide a strong rationale for this as a potential mechanism of action. researchgate.net The planar structure of the quinoline ring is a key feature that facilitates intercalation.

The structure of this compound, featuring a quinoline ring and a hydrazide moiety, makes it an excellent chelating agent for various metal ions. The nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the acetohydrazide group can coordinate with metal ions to form stable complexes. This chelation ability is a significant aspect of the biological activity of these compounds and their derivatives.

The formation of metal complexes can enhance the biological activity of the parent ligand through several mechanisms. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion itself can be a key player in the biological action, for instance, by participating in redox reactions that generate reactive oxygen species, leading to cellular damage in pathogenic microorganisms or cancer cells.

Schiff bases derived from this compound have been used to prepare a variety of metal complexes with copper(II) and zinc(II). doaj.orgresearchgate.netscispace.com These complexes have been evaluated for their antimicrobial properties. In one study, the metal complexes showed enhanced activity against Gram-positive bacteria compared to the free ligands. doaj.orgresearchgate.netscispace.com For instance, a copper(II) complex of a Schiff base derived from this compound and salicylaldehyde (B1680747), [Cu(SL1)₂], was found to be the most toxic compound against both Staphylococcus aureus and Enterococcus faecalis. doaj.orgresearchgate.netscispace.com

| Compound/Complex | Metal Ion | Biological Activity Investigated | Key Finding |

|---|---|---|---|

| Schiff base ligands (SL1–SL4) from this compound | None | Antimicrobial | Moderate activity against Gram-positive bacteria. doaj.orgresearchgate.netscispace.com |

| [Cu(SL1)₂] | Cu(II) | Antimicrobial | Most toxic against S. aureus and E. faecalis. doaj.orgresearchgate.netscispace.com |

| [Zn(SL1)₂] | Zn(II) | Antimicrobial | Enhanced activity compared to the ligand. doaj.orgresearchgate.net |

| [Cu(SL4)₂] | Cu(II) | In silico absorption | Showed high in silico absorption (56.23%). doaj.orgresearchgate.net |

| [Zn(SL4)₂] | Zn(II) | In silico absorption | Showed high in silico absorption (56.23%). doaj.orgresearchgate.net |

Future Perspectives and Research Directions for 2 Quinolin 8 Yloxy Acetohydrazide

Design of Novel Analogues with Enhanced Potency and Selectivity

A key area of future research lies in the rational design and synthesis of novel analogues of 2-(quinolin-8-yloxy)acetohydrazide to improve their potency and selectivity for specific biological targets. The core structure of this compound can be systematically modified to create a diverse library of new compounds. For instance, the acetohydrazide portion of the molecule offers a site for modifications, which is a significant aspect of drug development. ontosight.ai

One approach involves the synthesis of Schiff bases by condensing this compound with various aldehydes. researchgate.net This has led to the creation of substituted N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, which have been screened for antimicrobial activity. researchgate.net Similarly, reaction with substituted acetophenones yields N'-(1-phenylethylidine)-2-(quinolin-8-yloxy)acetohydrazides, some of which have demonstrated good antibacterial and antifungal activity. ajrconline.org

Furthermore, the synthesis of quinoline-cinnamide hybrids has been explored, where this compound is condensed with ethyl 2-(arylamido)-cinnamate derivatives. rsc.org These molecular hybrids have shown cytotoxic activity and apoptosis-inducing properties. rsc.org The development of thiazolidinone-quinoline derivatives, through the cyclization of Schiff bases with thioglycolic acid, represents another avenue for creating novel analogues with potential antimicrobial applications. wisdomlib.org

The following table summarizes some of the synthesized analogues and their initial findings:

| Analogue Type | Starting Materials | Key Findings |

| Schiff Bases | This compound, Various Aldehydes | Antimicrobial activity. researchgate.net |

| Hydrazones | This compound, Substituted Acetophenones | Good antibacterial and antifungal activity. ajrconline.org |

| Quinoline-Cinnamide Hybrids | This compound, Ethyl 2-(arylamido)-cinnamates | Cytotoxic activity and apoptosis-inducing properties. rsc.orgrsc.org |

| Thiazolidinone-Quinoline Derivatives | Schiff bases of this compound, Thioglycolic acid | Weak to moderate antimicrobial activities. wisdomlib.org |

| (E-)-N' -(substituted-benzylidene)-2-(quinolin-8-yloxy) acetohydrazide | This compound, Substituted benzylidenes | Anti-uropathogenic activity. muhn.edu.cn |

Exploration of Additional Therapeutic Applications

While much of the research on this compound and its derivatives has focused on antimicrobial and anticancer activities, there is significant potential for exploring other therapeutic applications. The inherent versatility of the quinoline (B57606) scaffold suggests a broad range of pharmacological activities. ontosight.airesearchgate.net

Future investigations could focus on the following areas:

Antiviral Activity: Given that many heterocyclic compounds exhibit antiviral properties, screening this compound analogues against a panel of viruses could uncover new therapeutic leads. researchgate.net

Anti-inflammatory Activity: Some Schiff bases derived from quinoline have shown anti-inflammatory properties, suggesting that analogues of this compound could be developed as anti-inflammatory agents. researchgate.net

Anticonvulsant Activity: The quinoline nucleus is present in some compounds with anticonvulsant activity. muhn.edu.cn This suggests that derivatives of this compound might also possess such properties.

Antiprotozoal Activity: Chloroquine-based chalcones, which share a quinoline core, have demonstrated antiprotozoal activity. muhn.edu.cn This indicates a potential avenue for developing new antiprotozoal drugs from this compound.

Antidiabetic Activity: Recent studies have explored quinoline- and isoindoline-integrated polycyclic compounds as potential antidiabetic agents, targeting the dual inhibition of α-glycosidase and α-amylase enzymes. mdpi.com This opens up the possibility of designing this compound derivatives with similar activities.

Integration of Advanced Computational and Experimental Approaches

To accelerate the discovery and optimization process, a synergistic approach combining advanced computational and experimental techniques is crucial. In silico methods, such as molecular docking and dynamics studies, can be employed to predict the binding affinities and interaction modes of novel analogues with their biological targets. muhn.edu.cnnih.gov

For example, molecular docking studies have been used to assess the anti-uropathogenic potential of (E-)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide analogues. muhn.edu.cn These computational predictions can then be validated and refined through experimental assays. muhn.edu.cn

Furthermore, computational tools can aid in predicting the physicochemical and pharmacokinetic properties of new compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. doaj.org This early-stage assessment can help prioritize the synthesis of compounds with a higher likelihood of success in later stages of drug development. doaj.org The use of Density Functional Theory (DFT) calculations has also been employed to support experimental results regarding the molecular structure and properties of derivatives. sci-hub.seresearchgate.net

Development of Structure-Based Drug Design Strategies

A more targeted approach to drug discovery involves structure-based drug design. This strategy relies on the three-dimensional structure of the biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity.

For instance, if the target of a particular this compound analogue is identified and its crystal structure is determined, this information can be used to design new derivatives that fit more precisely into the binding site. This can involve modifying the substituents on the quinoline ring or the acetohydrazide moiety to optimize interactions with key amino acid residues in the target protein. muhn.edu.cn

Molecular docking studies have already been utilized to understand the binding of these compounds to potential targets. muhn.edu.cn For example, docking results for (E-)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide analogues revealed hydrogen bonding interactions with specific amino acid residues like TYR 576, GLU 569, and ARG 599. muhn.edu.cn This type of information is invaluable for guiding the design of more potent inhibitors.

Collaborative and Multidisciplinary Research Initiatives

The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. Bringing together experts from various fields, including medicinal chemistry, pharmacology, computational biology, and clinical sciences, can foster innovation and accelerate the translation of basic research into tangible therapeutic outcomes.

Establishing research consortia and partnerships between academic institutions, pharmaceutical companies, and government research agencies can provide the necessary resources and expertise to tackle the challenges associated with developing new drugs. These collaborations can facilitate the sharing of data, reagents, and technologies, ultimately streamlining the entire drug discovery and development pipeline for promising compounds like this compound and its derivatives.

Q & A

Q. Basic

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding (e.g., O–H⋯N, N–H⋯O), and dihedral angles between aromatic rings .

How can researchers optimize reaction conditions to improve yields of Schiff base derivatives?

Advanced

Key variables include:

- Reflux time : Extend reflux duration (3–8 hours) to ensure complete imine formation, as seen in studies with 4-pyridylaldehyde (6 hours) vs. 4-nitrobenzaldehyde (3 hours) .

- Solvent systems : Use mixed solvents (e.g., acetone-methanol 1:2) for slow crystallization, enhancing crystal quality and purity .

- Acid catalyst : Adjust acetic acid concentration (1–3 drops) to balance reaction rate and byproduct formation . Monitor reaction progress via TLC or HPLC to identify optimal termination points.

What strategies resolve discrepancies in crystallographic data interpretation for quinolin-8-yloxy derivatives?

Q. Advanced

- Hydrogen bonding analysis : Use SHELXL to refine H-atom positions and validate intermolecular interactions (e.g., O–H⋯O vs. N–H⋯O) that stabilize crystal packing .

- Dihedral angle validation : Compare experimental angles (e.g., 75.5° in 4-hydroxyphenyl derivatives vs. 21.0° in pyridyl derivatives ) with DFT-optimized geometries to assess steric/electronic effects .

- Twinned data handling : For macromolecular applications, employ SHELXPRO to interface with high-resolution datasets and resolve overlapping reflections .

How do substituents on Schiff base derivatives influence bioactivity, and what assays validate these effects?

Q. Advanced

- Antimicrobial activity : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution to determine MIC values. Electron-withdrawing groups (e.g., –NO₂) enhance activity by increasing membrane permeability .

- Enzyme inhibition :

- α-Glucosidase/α-amylase assays : Use PNPG (p-nitrophenyl-α-D-glucopyranoside) or starch-iodine methods to measure IC₅₀ values. Schiff bases with isoindoline-1,3-dione moieties show improved inhibition via π-π stacking with enzyme active sites .

- Kinetic studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .

How can DFT calculations complement experimental data in studying nonlinear optical (NLO) properties?

Q. Advanced

- Molecular modeling : Optimize geometries at B3LYP/6-311G(d,p) level to calculate hyperpolarizability (β) and dipole moments. Compare with experimental SHG (second-harmonic generation) data to validate NLO efficiency .

- Hirshfeld surface analysis : Map electrostatic potentials to identify dominant interactions (e.g., C–H⋯O) contributing to crystal packing and optical anisotropy .

- TD-DFT simulations : Predict UV-Vis spectra (e.g., charge-transfer transitions in quinoline rings) and correlate with experimental λₘₐₓ values .

What methodologies address contradictions in spectroscopic data for hydrazide derivatives?

Q. Advanced

- Multi-technique validation : Cross-reference NMR (e.g., absence of ester C=O in hydrazides) with IR and mass spectrometry (e.g., m/z = 218 for [M+H]⁺) .